Biochemical MAT2A Inhibition Potency
Mat2A-IN-12 inhibits MAT2A with an IC50 of 5 nM in biochemical enzymatic assays, establishing it among the highest-potency MAT2A inhibitors reported . This represents an 84-fold increase in potency relative to the first-generation allosteric inhibitor PF-9366 (IC50 = 420 nM) [1], and a 2.8-fold potency advantage over the clinical-stage inhibitor AG-270 (IC50 = 14 nM) .
| Evidence Dimension | Biochemical MAT2A enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | PF-9366 IC50 = 420 nM; AG-270 IC50 = 14 nM |
| Quantified Difference | 84-fold more potent than PF-9366; 2.8-fold more potent than AG-270 |
| Conditions | Biochemical MAT2A enzymatic assay |
Why This Matters
Higher biochemical potency enables lower compound consumption per experiment and potentially reduces off-target engagement at effective MAT2A-inhibiting concentrations.
- [1] Quinlan CL, Kaiser SE, Bolaños B, et al. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nat Chem Biol. 2017;13(7):785-792. View Source
